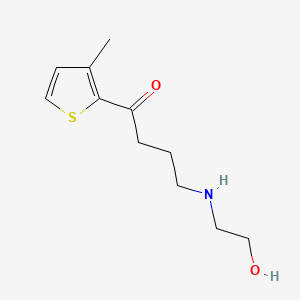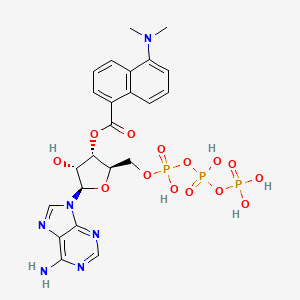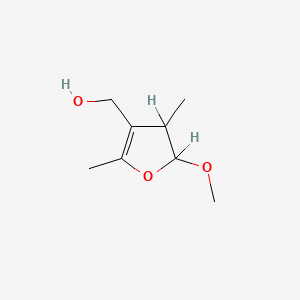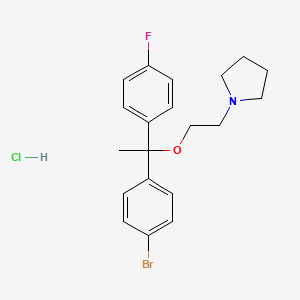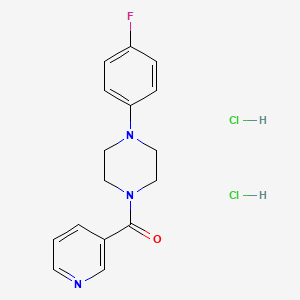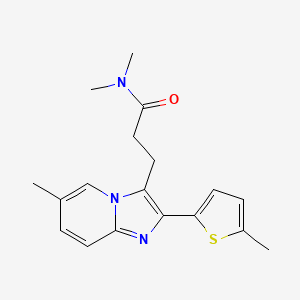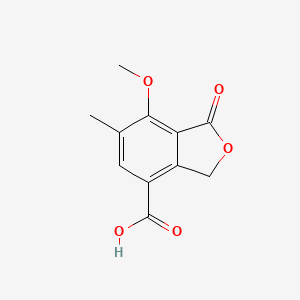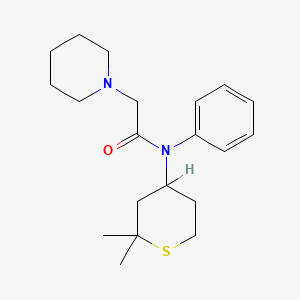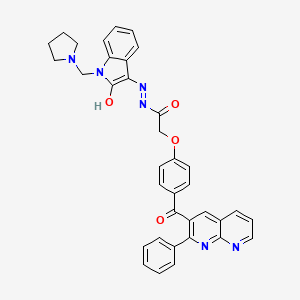
2',3'-Diazido-2',3'-dideoxy-2',3'-secothymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3’-Diazido-2’,3’-dideoxy-2’,3’-secothymidine is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of thymidine, where the hydroxyl groups at the 2’ and 3’ positions are replaced by azido groups, making it a diazido compound. This modification imparts distinct chemical properties to the molecule, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Diazido-2’,3’-dideoxy-2’,3’-secothymidine typically involves the transformation of ribonucleosides into their diazido derivatives. One common method includes the radical deoxygenation of xanthate using environmentally friendly and low-cost reagents. Bromoethane or 3-bromopropanenitrile is used as the alkylating agent to prepare the ribonucleoside 2’,3’-bisxanthates. In the subsequent radical deoxygenation reaction, tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) are used to replace hazardous reagents like Bu3SnH and AIBN .
Industrial Production Methods
Industrial production of 2’,3’-Diazido-2’,3’-dideoxy-2’,3’-secothymidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2’,3’-Diazido-2’,3’-dideoxy-2’,3’-secothymidine undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro compounds.
Reduction: Reduction of the azido groups can yield amino derivatives.
Substitution: The azido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or other nucleophiles.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
科学研究应用
2’,3’-Diazido-2’,3’-dideoxy-2’,3’-secothymidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its potential as an antiviral agent, particularly against HIV.
Medicine: Investigated for its role in nucleoside reverse transcriptase inhibitors (NRTIs) for the treatment of viral infections.
Industry: Utilized in the development of diagnostic tools and as a chemical probe in molecular biology.
作用机制
The mechanism of action of 2’,3’-Diazido-2’,3’-dideoxy-2’,3’-secothymidine involves its incorporation into DNA or RNA chains during replication. The presence of azido groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to chain termination. This property makes it an effective inhibitor of viral replication, particularly in the case of HIV, where it acts as a nucleoside reverse transcriptase inhibitor .
相似化合物的比较
Similar Compounds
2’,3’-Dideoxy-2’,3’-didehydrothymidine (d4T): Another nucleoside analog used as an antiviral agent.
Zidovudine (AZT): A well-known NRTI used in the treatment of HIV.
Didanosine (ddI): Another NRTI with similar applications.
Uniqueness
2’,3’-Diazido-2’,3’-dideoxy-2’,3’-secothymidine is unique due to the presence of azido groups, which impart distinct chemical properties and enhance its effectiveness as a chain terminator in nucleic acid synthesis. This makes it a valuable compound in antiviral research and therapeutic applications .
属性
CAS 编号 |
130515-66-1 |
|---|---|
分子式 |
C10H14N8O4 |
分子量 |
310.27 g/mol |
IUPAC 名称 |
1-[(1R)-2-azido-1-[(2S)-1-azido-3-hydroxypropan-2-yl]oxyethyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N8O4/c1-6-4-18(10(21)15-9(6)20)8(3-14-17-12)22-7(5-19)2-13-16-11/h4,7-8,19H,2-3,5H2,1H3,(H,15,20,21)/t7-,8+/m0/s1 |
InChI 键 |
LZBLRKSWCMFFKU-JGVFFNPUSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@@H](CN=[N+]=[N-])O[C@@H](CN=[N+]=[N-])CO |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C(CN=[N+]=[N-])OC(CN=[N+]=[N-])CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


